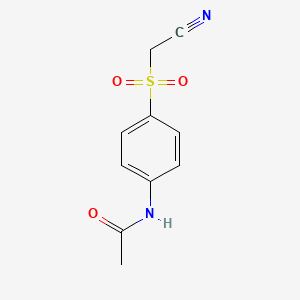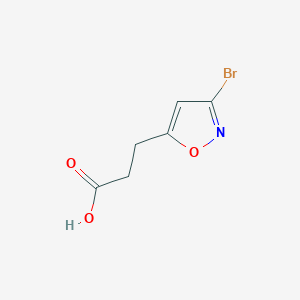
4-metilbencensulfonato de 2,4,6-triclorofenilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics research: It is used as a reagent for modifying proteins and studying protein-protein interactions.
Chemical synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological studies: The compound is used to investigate the effects of sulfonate esters on biological systems.
Industrial applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate are currently unknown . This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate . .
Análisis Bioquímico
Biochemical Properties
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells . For instance, it has been observed to interact with sulfotransferase enzymes, leading to the inhibition of sulfonation reactions. This interaction can affect the metabolism of various substrates, including hormones and xenobiotics .
Cellular Effects
The effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt the normal function of cells by inhibiting key enzymes involved in metabolic pathways . Additionally, it can affect the expression of genes related to detoxification processes, leading to altered cellular responses to environmental stressors .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate can change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, affecting the metabolism of various substrates . This compound can alter metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: The reaction is performed in aqueous basic conditions, often using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Hydrolysis: The major products are 2,4,6-trichlorophenol and 4-methylbenzenesulfonic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonamide
- 2,4,6-Trichlorophenyl 4-methylbenzenesulfonyl chloride
Uniqueness
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is unique due to its specific combination of a trichlorophenyl group and a methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPSNZVANNCQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323487 | |
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7466-04-8 | |
| Record name | NSC404096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

